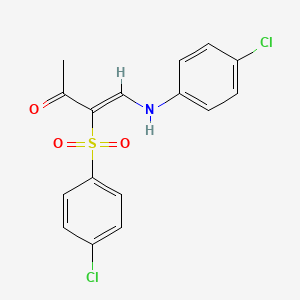

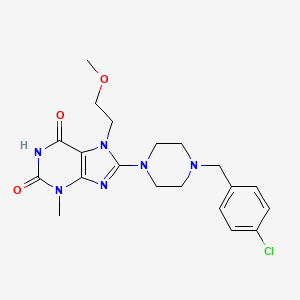

![molecular formula C8H8N2O3S B2913590 methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 401620-84-6](/img/structure/B2913590.png)

methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, also known as MDP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule has a unique structure that makes it a promising scaffold for the development of novel drugs.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chemical Synthesis and Reactions : This compound and its derivatives are synthesized through various chemical reactions, including the Biginelli reaction, which is a multi-component reaction involving the condensation of an aldehyde, a β-keto ester, and urea or thiourea. Research by Kappe and Roschger (1989) explores various reactions of Biginelli-compounds, highlighting the synthesis of thiazolo[3,2-a]pyrimidines via condensation with dielectrophiles. This study provides insights into the chemical versatility and reactivity of these compounds, enabling their application in the synthesis of complex heterocyclic structures (Kappe & Roschger, 1989).

Functionalization and Derivatization : Another aspect of scientific research focuses on the functionalization and derivatization of thiazolo[3,2-a]pyrimidine derivatives to achieve novel properties or biological activities. Peterlin-Mašič et al. (2000) demonstrated the reaction of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid with amines to produce primary and secondary amide derivatives, showcasing the compound's utility in synthesizing functionalized heterocycles with potential biological applications (Peterlin-Mašič et al., 2000).

Biological and Pharmacological Applications

Antimicrobial and Anti-inflammatory Activities : The derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial and anti-inflammatory activities. Research by Tozkoparan et al. (1999) synthesized derivatives showing moderate anti-inflammatory activity, suggesting their potential in developing new therapeutic agents (Tozkoparan et al., 1999). Moreover, Tiwari et al. (2018) explored the synthesis of chromone-pyrimidine coupled derivatives, including thiazolo[3,2-a]pyrimidines, evaluating their antimicrobial activity and providing a basis for further pharmaceutical development (Tiwari et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of the compound “methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” are currently unknown. This compound is a derivative of thiazolo[3,2-a]pyrimidine, a heterocyclic system that has been used as the basis for synthesizing various biologically active substances .

Mode of Action

It’s worth noting that thiazolo[3,2-a]pyrimidines, due to their virtually unlimited synthetic and pharmacological potential, have been used in the synthesis of a wide range of biologically active substances .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines have been associated with a wide range of biological activities, including antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial actions .

Pharmacokinetics

The compound’s molecular weight (22626) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Thiazolo[3,2-a]pyrimidines have demonstrated a wide range of biological activities, suggesting that this compound may also have diverse effects .

Action Environment

It’s worth noting that the compound’s solid physical form suggests that it may be stable under a variety of environmental conditions .

Propriétés

IUPAC Name |

methyl 5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-13-7(12)5-4-9-8-10(6(5)11)2-3-14-8/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKGKNGZHZWDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2N(C1=O)CCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2913508.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2913515.png)

![[1-(4-nitrobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2913516.png)

![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-phenylphenyl)ethanone](/img/structure/B2913520.png)

![3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2913522.png)

![methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate](/img/structure/B2913523.png)

![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2913527.png)

![4-Hydroxy-4-methyl-3-(2-pyridylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2913530.png)